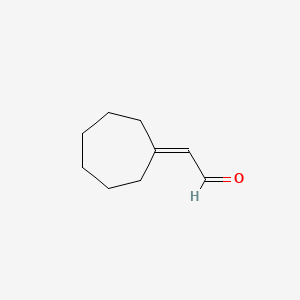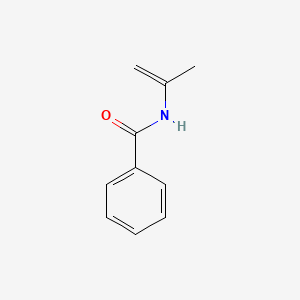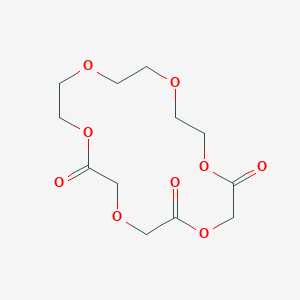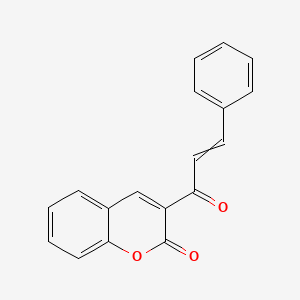
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt is a complex organophosphorus compound It is characterized by the presence of tris(p-dimethylaminophenyl)phosphine oxide ligands coordinated to a zinc iodide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt typically involves the reaction of tris(p-dimethylaminophenyl)phosphine oxide with zinc iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt undergoes various chemical reactions, including:
Oxidation: The phosphine oxide ligands can undergo oxidation to form higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphine derivatives with lower oxidation states.
科学研究应用
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt involves its interaction with molecular targets through coordination bonds. The phosphine oxide ligands can donate electron density to the zinc center, stabilizing the complex and facilitating various chemical reactions. The pathways involved include:
Coordination Chemistry: Formation of stable complexes with metal ions.
Catalysis: Activation of substrates through coordination to the zinc center, enhancing reaction rates and selectivity.
相似化合物的比较
Similar Compounds
Tris(dimethylamino)phosphine: An organophosphorus compound with similar ligands but different coordination chemistry.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A related compound used as a catalyst in organic synthesis.
Uniqueness
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt is unique due to its specific combination of ligands and metal center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in catalysis and material science.
属性
CAS 编号 |
74039-82-0 |
|---|---|
分子式 |
C48H60I2N6O2P2Zn |
分子量 |
1134.2 g/mol |
IUPAC 名称 |
zinc;4-bis[4-(dimethylamino)phenyl]phosphoryl-N,N-dimethylaniline;diiodide |
InChI |
InChI=1S/2C24H30N3OP.2HI.Zn/c2*1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6;;;/h2*7-18H,1-6H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
FONJKVWWRLDOJJ-UHFFFAOYSA-L |
规范 SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C.[Zn+2].[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)






![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)

![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)


